molecular formula C12H11Cl2N5OS B15108931 N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B15108931
M. Wt: 344.2 g/mol
InChI Key: ZESFXNPTAGOOQB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a sulfanylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 2,3-dichloroaniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring and dichlorophenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide can be compared with other compounds that have similar structural features:

    This compound: Unique due to the combination of the dichlorophenyl group, tetrazole ring, and sulfanylacetamide moiety.

    Similar Compounds:

Properties

Molecular Formula

C12H11Cl2N5OS

Molecular Weight

344.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C12H11Cl2N5OS/c1-2-6-19-12(16-17-18-19)21-7-10(20)15-9-5-3-4-8(13)11(9)14/h2-5H,1,6-7H2,(H,15,20)

InChI Key

ZESFXNPTAGOOQB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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